Ethyl (2R)-3-hydroxy-2-methylpropanoate

Catalog No.
S8777402
CAS No.
87884-36-4
M.F
C6H12O3
M. Wt
132.16 g/mol
Availability
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Ethyl (2R)-3-hydroxy-2-methylpropanoate

CAS Number

87884-36-4

Product Name

Ethyl (2R)-3-hydroxy-2-methylpropanoate

IUPAC Name

ethyl (2R)-3-hydroxy-2-methylpropanoate

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

InChI

InChI=1S/C6H12O3/c1-3-9-6(8)5(2)4-7/h5,7H,3-4H2,1-2H3/t5-/m1/s1

InChI Key

SLKZIPLLOLLLPQ-RXMQYKEDSA-N

Canonical SMILES

CCOC(=O)C(C)CO

Isomeric SMILES

CCOC(=O)[C@H](C)CO

Ethyl (2R)-3-hydroxy-2-methylpropanoate, also known as ethyl 3-hydroxy-2-methylpropanoate, is an organic compound with the molecular formula C6H12O3C_6H_{12}O_3 and a molecular weight of approximately 130.16 g/mol. This compound features a hydroxyl group (-OH) and an ester functional group, making it a member of the class of compounds known as hydroxy esters. Its structure includes a chiral center at the second carbon, indicating that it can exist in multiple stereoisomeric forms, with the (2R) configuration being one of them. The compound is often used in organic synthesis and has applications in various fields, including pharmaceuticals and flavoring agents.

Typical of hydroxy esters:

  • Esterification: It can be synthesized from the reaction of an alcohol (ethanol) with a carboxylic acid (3-hydroxy-2-methylpropanoic acid).
  • Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed back to its constituent acid and alcohol.
  • Olefination: This compound can undergo olefination reactions when treated with acid catalysts, leading to the formation of alkenes .
  • Aldol Reactions: Ethyl (2R)-3-hydroxy-2-methylpropanoate can participate in asymmetric reductive aldol-type reactions when reacted with carbonyl compounds in the presence of specific catalysts .

The biological activity of ethyl (2R)-3-hydroxy-2-methylpropanoate has been explored in various studies. It exhibits potential antimicrobial properties and may play a role in inhibiting certain enzymes. Additionally, its derivatives have shown promise in pharmaceutical applications, particularly as intermediates in drug synthesis. The compound's ability to interact with biological systems makes it relevant for further research into its pharmacological effects.

Several methods have been developed for synthesizing ethyl (2R)-3-hydroxy-2-methylpropanoate:

  • Direct Esterification: Reacting 3-hydroxy-2-methylpropanoic acid with ethanol in the presence of an acid catalyst.
  • Biocatalytic Reduction: Utilizing enzymes to selectively reduce carbonyl compounds to yield the desired hydroxy ester .
  • Asymmetric Synthesis: Employing chiral catalysts or reagents to synthesize the (2R) isomer selectively from prochiral starting materials .

Ethyl (2R)-3-hydroxy-2-methylpropanoate has several applications:

  • Flavoring Agents: Used in food and beverage industries for its pleasant aroma and taste.
  • Pharmaceutical Intermediates: Serves as a building block for synthesizing various pharmaceutical compounds.
  • Chemical Research: Utilized in synthetic organic chemistry for developing new compounds with specific properties.

Studies on the interactions of ethyl (2R)-3-hydroxy-2-methylpropanoate with biological molecules suggest that it may inhibit certain enzymes or act as a substrate for metabolic pathways. Its interactions are critical for understanding its potential therapeutic uses and mechanisms of action within biological systems.

Similar Compounds

Ethyl (2R)-3-hydroxy-2-methylpropanoate shares structural similarities with several other compounds. Here are some comparable compounds along with their unique characteristics:

Compound NameMolecular FormulaUnique Features
Ethyl 3-hydroxybutyrateC6H12O3C_6H_{12}O_3Has a longer carbon chain; involved in metabolism
Ethyl 4-hydroxybutyrateC6H12O3C_6H_{12}O_3Contains a hydroxyl group at a different position
Ethyl lactateC5H10O3C_5H_{10}O_3Lactic acid derivative; widely used as a solvent
Ethyl acetoacetateC6H10O3C_6H_{10}O_3Acetylated derivative; involved in Claisen reactions

The uniqueness of ethyl (2R)-3-hydroxy-2-methylpropanoate lies in its specific stereochemistry and functional groups that confer distinct reactivity and biological properties compared to these similar compounds.

XLogP3

0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

132.078644241 g/mol

Monoisotopic Mass

132.078644241 g/mol

Heavy Atom Count

9

Dates

Last modified: 11-21-2023

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